molecular formula C27H27N3O4S B4936032 [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate

Cat. No.: B4936032
M. Wt: 489.6 g/mol
InChI Key: BAHMQSJQFHYUAE-UHFFFAOYSA-N
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Description

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate: is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and dioxopyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Formation of the carbamimidothioate group: This can be synthesized through the reaction of an appropriate amine with thiocarbonyldiimidazole or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for use in sensors or other analytical devices.

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N’-(2-phenylethyl)carbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-methoxyphenyl)-N'-(2-phenylethyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-33-22-12-8-20(9-13-22)29-27(28-17-16-19-6-4-3-5-7-19)35-24-18-25(31)30(26(24)32)21-10-14-23(34-2)15-11-21/h3-15,24H,16-18H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHMQSJQFHYUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NCCC2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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